N-Methyl-methamidophos

Overview

Description

N-Methyl-methamidophos is an organophosphorus compound widely recognized for its use as an insecticide. It is highly effective in controlling a variety of pests in agricultural settings. The compound is known for its high solubility in water and its potent toxicity, which has led to its restricted use in many countries due to environmental and health concerns .

Mechanism of Action

Target of Action

N-Methyl-methamidophos is an organophosphorus insecticide . Its primary target is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine . By inhibiting AChE, this compound disrupts nerve signal transmission, leading to the overstimulation of muscles and glands .

Mode of Action

This compound acts as an irreversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron . The result is a range of symptoms, including muscle twitching, paralysis, and in severe cases, death .

Biochemical Pathways

This compound affects the cholinergic pathway by inhibiting AChE . This inhibition disrupts the normal function of the nervous system, leading to a variety of physiological effects . In addition, this compound can be degraded by certain microorganisms, such as Hyphomicrobium sp., which have enzymes capable of breaking down organophosphorus compounds .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system . Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can cause seizures, respiratory failure, and death . Long-term exposure can also lead to chronic effects, such as neurological damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and presence of other chemicals . Furthermore, its degradation in the environment can be influenced by factors such as soil type, presence of degrading microorganisms, and exposure to sunlight .

Biochemical Analysis

Biochemical Properties

N-Methyl-methamidophos interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction disrupts the normal functioning of the nervous system, leading to the toxic effects of the compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of the nerves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to degrade over time, with its half-life in anaerobic soils being less than 5 days and in aerobic soils being more than 41 days . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been found to cause toxic or adverse effects . For instance, it can cause DNA damage and reduce sperm quality in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly soluble in water, which facilitates its distribution

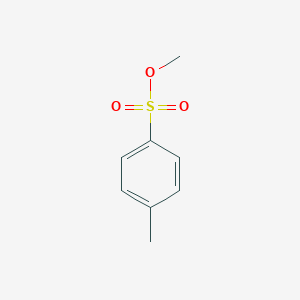

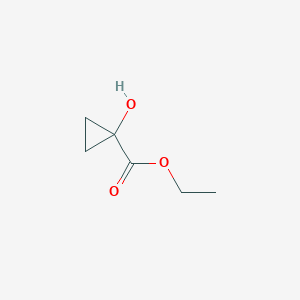

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-methamidophos can be synthesized through the reaction of methamidophos with methylating agents. The process typically involves the use of methanol or other methyl donors under controlled conditions to achieve the desired methylation.

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process requires careful handling and monitoring due to the toxic nature of the reactants and products .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-methamidophos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphoric acid derivatives.

Hydrolysis: In aqueous environments, this compound can hydrolyze, breaking down into less toxic compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Hydrolysis: Less toxic phosphoramidate compounds.

Substitution: Various substituted organophosphorus compounds

Scientific Research Applications

N-Methyl-methamidophos has been extensively studied for its applications in:

Chemistry: Used as a model compound for studying organophosphorus chemistry and reaction mechanisms.

Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.

Medicine: Research into its potential therapeutic applications is limited due to its toxicity, but it has been studied for its effects on nervous system function.

Industry: Primarily used in agriculture for pest control, though its use is restricted in many regions due to environmental and health concerns

Comparison with Similar Compounds

Methamidophos: A closely related compound with similar insecticidal properties but without the methyl group.

Acephate: Another organophosphorus insecticide that degrades into methamidophos.

Parathion methyl: An organophosphorus compound with similar toxicological profiles.

Uniqueness: N-Methyl-methamidophos is unique due to its specific methylation, which enhances its solubility and potency compared to methamidophos. Its high toxicity and effectiveness as an insecticide make it a powerful tool in pest control, though these same properties necessitate careful handling and regulation .

Properties

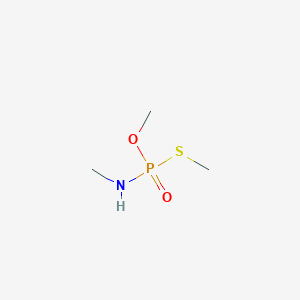

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(5,6-2)8-3/h1-3H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZIYDMHFXVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

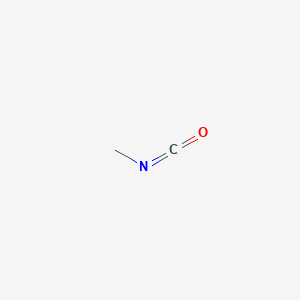

CNP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875563 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28167-49-9 | |

| Record name | O,S-DIME-N-ME-PHOSPHORAMIDOTHIOAT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

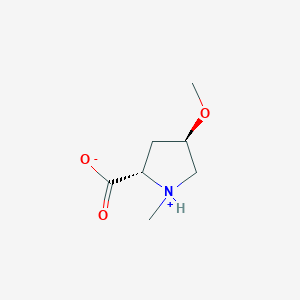

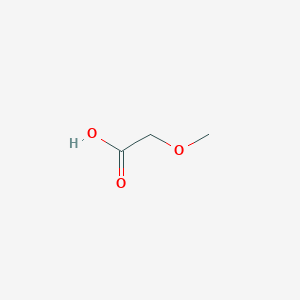

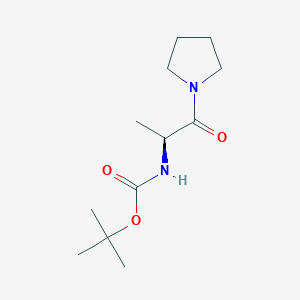

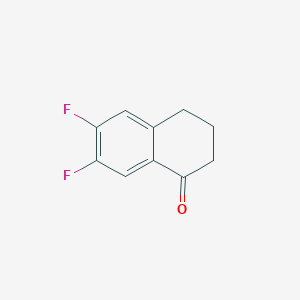

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B166319.png)